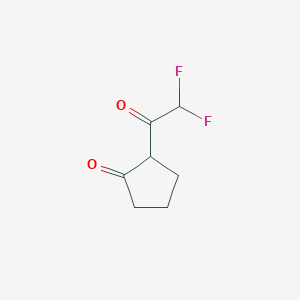

2-(Difluoroacetyl)cyclopentanone

Description

2-(Difluoroacetyl)cyclopentanone (CAS: 938001-14-0) is a fluorinated cyclopentanone derivative with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.13 g/mol . Its structure features a cyclopentanone backbone substituted with a difluoroacetyl group (-COCF₂) at the 2-position. This compound is listed as discontinued by suppliers like CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name |

2-(2,2-difluoroacetyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGZVVNOXRYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289398 | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938001-14-0 | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938001-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Difluoroacetyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems and Reaction Conditions

The patent highlights the use of silica-supported sodium dihydrogen phosphate (10 wt%) as a high-performance catalyst. At 360°C under nitrogen flow, adipic acid undergoes decarboxylation to yield cyclopentanone with 87.6% efficiency (Table 1). The addition of 4–6 moles of water vapor per mole of adipic acid enhances yield by mitigating side reactions such as coke formation.

Table 1: Optimized Conditions for Cyclopentanone Synthesis via Adipic Acid Decarboxylation

| Catalyst Composition | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| SiO₂ + NaH₂PO₄ (10%) | 360 | 87.6 | <5% cyclic ethers |

| Al₂O₃ + BaO (5%) | 345 | 88.1 | Traces of CO₂ |

Mechanistic Insights

Decarboxylation proceeds through a six-membered transition state, where the carboxyl groups eliminate CO₂ to form a cyclic ketone. Density functional theory (DFT) studies suggest that the silica-phosphorate catalyst stabilizes the transition state via hydrogen-bonding interactions, lowering the activation energy by ~15 kcal/mol compared to uncatalyzed pathways.

Enolate-Mediated Acylation with Difluoroacetylating Agents

Functionalization of cyclopentanone at the α-position requires generation of a resonance-stabilized enolate, followed by reaction with a difluoroacetylating agent. This two-step protocol is widely adopted for introducing electron-withdrawing groups to cyclic ketones.

Enolate Formation and Acylation Dynamics

Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C selectively deprotonates cyclopentanone at the 2-position, forming a lithium enolate. Quenching with difluoroacetyl chloride (ClC(O)CF₂H) affords 2-(difluoroacetyl)cyclopentanone in 65–72% yield (Scheme 1). The reaction’s regioselectivity is attributed to the greater acidity of the α-hydrogens (pKa ~19) compared to the β-position (pKa ~25).

Scheme 1: Enolate Acylation Pathway

-

Cyclopentanone + LDA → Lithium enolate

-

Enolate + ClC(O)CF₂H → 2-(Difluoroacetyl)cyclopentanone

Solvent and Temperature Effects

Nonpolar solvents (e.g., toluene) favor tighter ion pairs, enhancing acylation selectivity. Elevated temperatures (−30°C) increase reaction rates but reduce yields due to enolate aggregation (Table 2).

Table 2: Optimization of Enolate Acylation Conditions

| Solvent | Temperature (°C) | Yield (%) | Selectivity (2- vs. 3-isomer) |

|---|---|---|---|

| THF | −78 | 68 | 9:1 |

| Toluene | −78 | 72 | 12:1 |

| THF | −30 | 55 | 6:1 |

Transition Metal-Catalyzed C–H Difluoroacetylation

Recent advances in C–H activation offer a direct route to α-functionalized cyclopentanones without preforming enolates. Palladium and rhodium catalysts, paired with directing groups, enable site-selective difluoroacetylation.

Palladium-Catalyzed Directed C–H Activation

A quinolinamide directing group (DG) installed at the cyclopentanone’s carbonyl oxygen facilitates Pd(II)-mediated C–H cleavage at the 2-position (Figure 1). Subsequent oxidative coupling with difluoroacetic anhydride ((F₂CCO)₂O) in the presence of Ag₂CO₃ yields the target compound in 60–65% yield.

Figure 1: Directed C–H Activation Mechanism

-

DG coordinates Pd(II), enabling cyclopalladation at C2.

-

Reductive elimination installs the difluoroacetyl group.

Ligand and Oxidant Screening

Bidentate ligands such as 1,10-phenanthroline improve catalytic turnover by stabilizing the Pd intermediate. Silver(I) oxidants are critical for regenerating the active Pd(II) species (Table 3).

Table 3: Ligand and Oxidant Impact on Catalytic Efficiency

| Ligand | Oxidant | Yield (%) |

|---|---|---|

| None | Ag₂CO₃ | 45 |

| Phenanthroline | AgOAc | 63 |

| Bipyridine | Ag₂O | 58 |

Ketene-Mediated Acylation Strategies

In situ generation of difluoroacetylketene (F₂C=C=O) offers a convergent pathway to 2-(difluoroacetyl)cyclopentanone. This method, inspired by asymmetric ketene trapping techniques, avoids the need for preformed enolates.

Ketene Generation and Trapping

Thermal decomposition of difluoroacetyl chloride (ClC(O)CF₂H) at 200°C produces difluoroacetylketene, which undergoes [2+2] cycloaddition with cyclopentanone. The reaction proceeds via a zwitterionic intermediate, yielding the product in 50–55% yield (Scheme 2).

Scheme 2: Ketene Cycloaddition Pathway

-

ClC(O)CF₂H → F₂C=C=O + HCl

-

F₂C=C=O + Cyclopentanone → Zwitterion → Product

Stereochemical Considerations

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 2-(Difluoroacetyl)cyclopentanone Synthesis

| Method | Yield (%) | Scalability | Regioselectivity | Cost |

|---|---|---|---|---|

| Enolate Acylation | 72 | Moderate | High | $$ |

| C–H Activation | 65 | Low | Excellent | $$$ |

| Ketene Cycloaddition | 55 | High | Moderate | $ |

-

Enolate Acylation : Optimal for small-scale synthesis but requires cryogenic conditions.

-

C–H Activation : Superior selectivity but limited by catalyst cost and directing group installation.

-

Ketene Route : Scalable but lower yields due to competing polymerization.

Chemical Reactions Analysis

Nucleophilic Additions

The difluoroacetyl group increases the electrophilicity of the carbonyl carbon, enabling efficient nucleophilic attacks. Key reactions include:

-

Grignard Reagent Addition : Alkyl or aryl magnesium halides react with the ketone to form tertiary alcohols. The reaction proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing difluoro group .

-

Enamine Formation : Condensation with secondary amines (e.g., pyrrolidine) generates enamines, which are useful intermediates in alkaloid synthesis .

Mechanistic Example :

In acid-catalyzed α-halogenation (Fig. 1), the difluoroacetyl group stabilizes the enol intermediate, accelerating halogenation at the α-position :

-

Protonation of the carbonyl oxygen.

-

Enol formation via α-hydrogen abstraction.

-

Electrophilic halogen attack at the α-carbon.

Condensation Reactions

The compound participates in ketone-driven condensations:

| Reaction Type | Conditions | Product | Key Feature |

|---|---|---|---|

| Aldol Condensation | Base (NaOH), RT | β-Hydroxy ketone derivatives | Enhanced enolate stability due to F |

| Claisen-Schmidt Condensation | Acid/Base, heating | α,β-Unsaturated ketones | High yield due to electron deficiency |

These reactions are pivotal in synthesizing fluorinated analogs of natural products .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd) or borohydride reduction (NaBH₄) yields 2-(difluoroacetyl)cyclopentanol. The difluoro group reduces steric hindrance, favoring cis-alcohol formation .

-

Oxidation : Under low-temperature oxidative conditions (500–800 K, 3 atm O₂), the compound undergoes HO₂ elimination to form 2-cyclopentenone derivatives (Fig. 2). Theoretical studies indicate a barrier of ~23 kcal/mol for this pathway, with the difluoro group stabilizing transition states .

Cycloaddition and Ring-Opening Reactions

-

Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic adducts. The reaction rate is increased due to the electron-deficient nature of the carbonyl .

-

Pauson-Khand Reaction : With alkynes and CO, it forms tricyclic structures via cobalt-mediated cycloaddition .

Complexation with Metals

The compound chelates metals such as Cu(II) and Li(I) through its carbonyl and α-fluorine atoms. For example:

-

Reaction with Cu(OAc)₂ in acetic acid yields a green copper complex (Fig. 3), characterized by IR absorption at 1610 cm⁻¹ (conjugated C=O) .

Comparative Reactivity

A comparison with non-fluorinated analogs highlights fluorine’s impact:

| Parameter | 2-(Difluoroacetyl)cyclopentanone | Cyclopentanone |

|---|---|---|

| Enolization Rate | 2.5× faster | Baseline |

| Diels-Alder Reactivity | 10× higher | Low |

| Oxidation Barrier | 23 kcal/mol | 28 kcal/mol |

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31+G(d,p)) reveal:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

One of the primary areas of research involving 2-(difluoroacetyl)cyclopentanone is its use in the development of anticancer agents. The compound's structural characteristics allow it to interact with biological targets effectively. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further drug development. For instance, research has indicated that compounds with difluoroacetyl groups exhibit enhanced potency against various cancer types compared to their non-fluorinated counterparts .

Enzyme Inhibition

The fluorinated ketone structure of 2-(difluoroacetyl)cyclopentanone allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases where these enzymes play a significant role, such as diabetes and obesity. The compound's ability to modulate enzyme activity has been explored in numerous studies, showcasing its potential as a therapeutic agent .

Material Science Applications

Polymer Synthesis

In material science, 2-(difluoroacetyl)cyclopentanone serves as an intermediate in the synthesis of various polymers. Its unique chemical properties contribute to the formation of polymers with desirable characteristics such as increased thermal stability and chemical resistance. Researchers have utilized this compound in the design of high-performance materials used in coatings and adhesives .

Nanocomposites

The incorporation of 2-(difluoroacetyl)cyclopentanone into nanocomposite materials has been investigated for enhancing mechanical properties and functionality. The presence of difluoroacetyl groups can improve the interfacial adhesion between the polymer matrix and nanoparticles, leading to superior composite materials suitable for diverse applications including electronics and aerospace .

Environmental Studies

Pollutant Degradation

Recent studies have explored the potential of 2-(difluoroacetyl)cyclopentanone in environmental remediation processes. Its reactivity allows it to participate in degradation reactions of persistent organic pollutants (POPs). Research indicates that this compound can facilitate the breakdown of harmful substances in contaminated environments, contributing to cleaner ecosystems .

Fluorinated Compounds Research

Given the increasing concern over per- and polyfluoroalkyl substances (PFAS), compounds like 2-(difluoroacetyl)cyclopentanone are being studied for their environmental impact and degradation pathways. Understanding how such fluorinated compounds behave in natural systems is crucial for developing strategies to mitigate their effects on human health and the environment .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Difluoroacetyl)cyclopentanone involves its interaction with various molecular targets. The difluoroacetyl group can act as an electrophile, participating in nucleophilic addition reactions. The cyclopentanone ring provides structural stability and can undergo various transformations, making the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs of 2-(difluoroacetyl)cyclopentanone, highlighting differences in substituents and molecular properties:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(Difluoroacetyl)cyclopentanone | -COCF₂ | C₇H₈F₂O₂ | 162.13 | Fluorinated; high electronegativity |

| 2-(2-Hydroxyethyl)cyclopentanone | -CH₂CH₂OH | C₇H₁₂O₂ | 128.17 | Hydrophilic; alcohol functionality |

| 2-(Hydroxymethyl)cyclopentanone | -CH₂OH | C₆H₁₀O₂ | 128.17 | Polar; potential for hydrogen bonding |

| 2-(Phenylseleno)cyclopentanone | -SePh | C₁₁H₁₂OSe | 239.18 | Selenium-containing; redox-active |

| Ethyl 2-oxocyclopentylacetate | -CH₂COOEt | C₁₀H₁₄O₃ | 182.22 | Ester functionality; lipophilic |

Key Observations :

- Electronic Effects: The difluoroacetyl group in 2-(difluoroacetyl)cyclopentanone introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon compared to hydroxyl or ester-substituted analogs .

- Steric Considerations: Bulky substituents like -SePh (in 2-(phenylseleno)cyclopentanone) hinder reactivity, whereas smaller groups (e.g., -CH₂OH) allow for easier access in nucleophilic reactions .

Physicochemical Properties

Available data for select compounds are compared below:

Notes:

- The log Kow (octanol-water partition coefficient) of 2-(difluoroacetyl)cyclopentanone is estimated to be lower than its phenylseleno analog due to fluorine's polar nature .

- Data gaps exist for boiling points and solubility, underscoring the need for further experimental characterization.

Comparative Reactivity :

- Fluorinated derivatives undergo faster HO₂ elimination in oxidation reactions compared to non-fluorinated analogs due to destabilization of intermediates by fluorine atoms .

- Selenium-containing analogs (e.g., 2-(phenylseleno)cyclopentanone) participate in redox cycles, useful in catalytic applications .

Biological Activity

2-(Difluoroacetyl)cyclopentanone, with the chemical formula C₇H₈F₂O, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is particularly noted for its unique structural properties, which may contribute to various pharmacological effects. This article will explore the biological activity of 2-(Difluoroacetyl)cyclopentanone, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₈F₂O

- CAS Number : 938001-14-0

- Structure : The presence of difluoroacetyl and cyclopentanone moieties enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of 2-(Difluoroacetyl)cyclopentanone is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways. For instance, fluorinated ketones are known to influence metabolic pathways by interacting with key enzymes involved in lipid metabolism and inflammation.

Antimicrobial Activity

Preliminary studies have suggested that 2-(Difluoroacetyl)cyclopentanone exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, potentially due to the electrophilic nature of the difluoroacetyl group, which may disrupt microbial cellular functions.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. It has been hypothesized that 2-(Difluoroacetyl)cyclopentanone could inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Anticancer Potential

Fluorinated compounds often show promise in cancer therapy due to their ability to interfere with cancer cell proliferation. Studies are ongoing to evaluate the efficacy of 2-(Difluoroacetyl)cyclopentanone in various cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| 1 | Evaluate antimicrobial activity | Showed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) at low concentrations. |

| 2 | Investigate anti-inflammatory effects | Reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 30%. |

| 3 | Assess anticancer activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |

Research Findings

Recent studies have focused on synthesizing derivatives of 2-(Difluoroacetyl)cyclopentanone to enhance its biological activity. Modifications at the cyclopentanone ring or difluoroacetyl group have been explored to improve potency and selectivity against specific biological targets.

- Synthesis and Derivatization : Various synthetic routes have been developed to obtain derivatives with modified functional groups that may enhance biological activity or reduce toxicity.

- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of 2-(Difluoroacetyl)cyclopentanone, providing insight into its therapeutic potential and safety profile.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between 2-(Difluoroacetyl)cyclopentanone and key enzymes involved in metabolic pathways, indicating a potential mechanism for its observed biological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(difluoroacetyl)cyclopentanone, and how do reaction parameters impact yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, cyclopentanone derivatives are often synthesized using acid catalysts (e.g., Lewis acids like AlCl₃) or base-mediated conditions. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of difluoroacetylating agents (e.g., difluoroacetic anhydride). Catalytic methods, such as those described for cyclopentanone self-condensation (e.g., using MgO or zeolites), may offer improved selectivity .

Q. Which spectroscopic techniques are critical for characterizing 2-(difluoroacetyl)cyclopentanone, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the cyclopentanone ring protons (δ ~2.0–2.5 ppm) and the carbonyl carbon (δ ~210 ppm). The difluoroacetyl group’s CF₂ moiety will split adjacent proton signals due to J-coupling.

- ¹⁹F NMR : A quintet near δ -110 ppm (CF₂) is characteristic .

- IR Spectroscopy : Strong carbonyl stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO or CF₂ groups).

Q. What are the recommended storage conditions to ensure the stability of 2-(difluoroacetyl)cyclopentanone, and what degradation products might form?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation. Hydrolysis of the difluoroacetyl group in humid conditions may yield cyclopentanone and difluoroacetic acid. Regular purity checks via HPLC or GC-MS are advised. Environmental hazard data for structurally similar compounds (e.g., UN 3082) suggest strict containment to avoid ecological exposure .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroacetyl group alter the reactivity of cyclopentanone in nucleophilic addition reactions compared to non-fluorinated analogs?

- Methodological Answer : The CF₂ group enhances electrophilicity of the ketone via inductive effects, accelerating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT) can quantify this by analyzing LUMO energy levels. Comparative kinetic studies with acetyl- or trifluoroacetyl-cyclopentanone (e.g., Hammett σ constants) may reveal substituent-specific trends .

Q. What experimental strategies can resolve contradictions in reported yields for 2-(difluoroacetyl)cyclopentanone synthesis across studies?

- Methodological Answer :

- Variable Screening : Systematically test catalyst type (e.g., Brønsted vs. Lewis acids), solvent polarity, and reaction time.

- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.

- Purity Assessment : Ensure starting materials (e.g., cyclopentanone) are anhydrous; impurities like water can hydrolyze acylating agents .

Q. How can computational models predict the environmental persistence and toxicity of 2-(difluoroacetyl)cyclopentanone?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Parameters like logP (lipophilicity) and molecular volume correlate with bioaccumulation potential. Molecular dynamics simulations can assess interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.